molecular formula C10H15F2IN2O B2587822 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole CAS No. 1856075-05-2

3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole

Cat. No. B2587822
CAS RN: 1856075-05-2
M. Wt: 344.144
InChI Key: AIIUFWYXMHXFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This pyrazole derivative is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes and receptors in the body, which leads to its anti-cancer, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation and pain by inhibiting the activity of certain enzymes and receptors in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole in lab experiments include its potency and specificity. It has been found to be highly potent in inhibiting the growth of cancer cells and reducing inflammation and pain. It also has a high degree of specificity, which means it targets specific enzymes and receptors in the body. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research on 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole. One possible direction is to study its potential use in other diseases such as Parkinson's disease and Huntington's disease. Another direction is to investigate its potential as a drug delivery system for other compounds. Additionally, further research can be conducted to optimize its synthesis method and improve its solubility in water.

Synthesis Methods

The synthesis of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole involves the reaction of 4-iodo-3-(sec-butoxymethyl)-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 80°C for 24 hours. The resulting compound is purified using column chromatography to obtain the final product.

Scientific Research Applications

3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole has been studied for its potential applications in various fields of research. It has shown promising results in cancer research as it inhibits the growth of cancer cells. It has also been studied for its potential use in Alzheimer's disease research as it has been found to reduce the accumulation of amyloid-beta plaques in the brain. Additionally, it has been studied for its anti-inflammatory and analgesic properties.

properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2IN2O/c1-3-7(2)16-6-9-8(13)4-15(14-9)5-10(11)12/h4,7,10H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIUFWYXMHXFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1I)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole

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